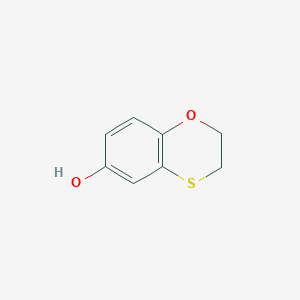

2,3-Dihydro-1,4-benzoxathiin-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzoxathiin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXYKDKZEOEBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(O1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dihydro 1,4 Benzoxathiin 6 Ol and Its Analogs

Strategies for Constructing the 2,3-Dihydro-1,4-benzoxathiin Ring System

The formation of the 2,3-dihydro-1,4-benzoxathiin ring system can be achieved through several strategic approaches, broadly categorized as intermolecular and intramolecular cyclizations, as well as ring reorganizations.

Intermolecular Cyclization Pathways

Intermolecular cyclization represents a direct and common approach to the 2,3-dihydro-1,4-benzoxathiin core. This typically involves the reaction between two separate molecules that together contain the necessary atoms and functional groups to form the heterocyclic ring.

Key starting materials for these pathways include o-mercaptophenols and 2-mercaptoethanols or their synthetic equivalents. researchgate.net For instance, the reaction of an o-mercaptophenol with a suitable two-carbon synthon, such as a 1,2-dihaloethane or an epoxide, can lead to the formation of the benzoxathiin ring. A notable example is the reaction of 1,2-mercaptophenol with a 2-bromo acrylate (B77674), where the regioselectivity can be controlled by the solvent and substrate to favor either O- or S-alkylation, leading to different isomers. researchgate.net Similarly, 2-mercaptoethanols can react with quinone ketals through a Michael addition followed by cyclization and aromatization to yield syn-2,3-disubstituted-1,4-benzoxathiins. researchgate.net

Table 1: Examples of Intermolecular Cyclization Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

| o-mercaptophenol | 2-bromo acrylate | 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives | researchgate.net |

| 2-mercaptoethanol | quinone ketal | syn-2,3-disubstituted-1,4-benzoxathiin | researchgate.net |

| o-halothiophenols | epoxide | 2,3-dihydro-1,4-benzoxathiine moiety | researchgate.net |

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization strategies involve the formation of the heterocyclic ring from a single molecule that already contains the necessary phenolic and thioether components, often linked by a flexible chain. These methods can offer greater control over regiochemistry and stereochemistry.

One powerful approach is the intramolecular dehydrogenative C-S coupling. researchgate.net This can be achieved using electrochemical methods, which have the advantage of avoiding transition-metal catalysts and harsh oxidizing agents. researchgate.net Another significant strategy involves the ring opening of epoxides. For example, aryloxymethylthiiranes can be converted to (2,3-dihydrobenzo[b] researchgate.netacs.orgoxathiin-3-yl)methanols through a process mediated by N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). colab.ws This reaction proceeds via aromatic electrophilic substitution, nucleophilic ring-opening of the thiirane, and subsequent displacement. colab.ws

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex molecules. A notable example is the copper(I)-catalyzed domino SN2 ring opening of an epoxide with an o-halothiophenol, followed by an Ullmann-type C(aryl)-O bond formation to yield the 2,3-dihydro-1,4-benzoxathiine ring. researchgate.net

Ring Contraction and Expansion Approaches

Ring contraction and expansion reactions offer alternative pathways to the 2,3-dihydro-1,4-benzoxathiin system from pre-existing heterocyclic structures. For instance, derivatives of 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol, a seven-membered ring system, can undergo ring contraction to afford various functionalized 2,3-dihydro-1,4-benzoxathiine derivatives, including alcohols, nitriles, and amines. researchgate.net This approach allows for the introduction of diverse substituents at specific positions on the target heterocycle.

Stereoselective Synthesis of 2,3-Dihydro-1,4-benzoxathiin Enantiomers

The synthesis of enantiomerically pure 2,3-dihydro-1,4-benzoxathiins is of significant interest due to the potential for stereospecific biological activity. acs.org Several stereoselective strategies have been developed to achieve this.

One method involves the use of enantioenriched 2-mercaptoethanols in reactions with quinone ketals, which can produce chiral syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings with no loss of enantiopurity. researchgate.net Another approach utilizes biocatalysis, where enzymes are used to achieve high enantioselectivity. For example, imine reductases have been employed for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines, a related class of compounds, with up to 99% enantiomeric excess (ee). researchgate.net While not directly for benzoxathiins, this highlights the potential of biocatalytic methods. Chiral auxiliaries and organocatalysis are also powerful tools in stereoselective synthesis. nih.gov

Catalytic Systems and Reaction Conditions in 2,3-Dihydro-1,4-benzoxathiin Synthesis

The choice of catalyst and reaction conditions is crucial for the efficiency, selectivity, and scope of the synthetic methods used to prepare 2,3-dihydro-1,4-benzoxathiins. Metal-catalyzed transformations are particularly prominent in this field.

Metal-Catalyzed Transformations

A variety of metal catalysts have been employed to facilitate the key bond-forming steps in the synthesis of the 2,3-dihydro-1,4-benzoxathiin ring system.

Copper(I) Catalysis: Copper(I) salts are frequently used to catalyze the formation of C-O and C-S bonds. For example, Cu(I) is used in the domino reaction involving the ring opening of epoxides and subsequent Ullmann-type coupling. researchgate.net Copper(I) oxide (Cu₂O) in combination with 1,10-phenanthroline (B135089) has been shown to catalyze the tandem ring-opening/coupling cyclization of o-iodophenols with epoxides to form 1,4-benzodioxanes, a reaction that shares mechanistic similarities with benzoxathiin synthesis. acs.org

Palladium Catalysis: Palladium catalysts are versatile tools for cross-coupling reactions. Palladium-catalyzed heteroannulation has been developed for the synthesis of related heterocyclic structures like (Z)-2,3-dihydro-2-(ylidene)-1,4-benzodioxins. acs.org Palladium catalysis is also key in the cyanosulfenylation of internal alkynes, which can be a step in more complex synthetic routes. researchgate.net

Cu₃(BTC)₂ Metal-Organic Framework (MOF): The metal-organic framework Cu₃(BTC)₂ (also known as HKUST-1), where BTC is 1,3,5-benzenetricarboxylic acid, has emerged as a heterogeneous catalyst. nih.govd-nb.info This MOF possesses accessible copper coordination sites within a porous structure, which can enhance catalytic activity and selectivity. nih.gov It has been utilized in cascade C-H activation/C-S coupling/C-O cyclization reactions to synthesize phenoxathiine derivatives, demonstrating its potential for related heterocyclic syntheses. researchgate.net The confined environment within the MOF pores can influence the reaction pathway and improve product selectivity. nih.gov

Table 2: Overview of Catalytic Systems

| Catalyst System | Reaction Type | Product Type | Reference |

| Cu(I)/BINOL | Domino SN2 ring opening/Ullmann coupling | 2,3-dihydro-1,4-benzoxathiine | researchgate.net |

| (PPh₃)₂PdCl₂/CuI | Heteroannulation | (Z)-2,3-dihydro-2-(ylidene)-1,4-benzodioxins | acs.org |

| Cu₃(BTC)₂ | Cascade C-H activation/C-S coupling/C-O cyclization | Phenoxathiine derivatives | researchgate.net |

| Cu₂O/1,10-phenanthroline | Tandem ring-opening/coupling cyclization | 1,4-benzodioxanes | acs.org |

Organocatalytic and Transition-Metal-Free Methods

The synthesis of 2,3-dihydro-1,4-benzoxathiin derivatives and related heterocyclic structures is increasingly moving towards more sustainable and cost-effective methods that avoid the use of often toxic and expensive transition metals. uni-giessen.deacs.org Organocatalysis, which employs small organic molecules to catalyze reactions, and other transition-metal-free approaches have emerged as powerful alternatives. uni-giessen.de These methods align with the principles of green chemistry by reducing metal contamination in the final products. uni-giessen.de

Transition-metal-free strategies for similar scaffolds, such as 2,3-dihydrobenzofurans and benzoxazin-4-ones, often utilize common reagents and catalysts. nih.govmdpi.com For instance, iodine-catalyzed protocols have been effectively used to generate related heterocyclic units under ambient conditions. nih.gov Base-promoted reactions represent another significant transition-metal-free approach. The use of a strong base like potassium tert-butoxide (KOtBu) can promote homolytic aromatic substitution pathways, enabling cross-coupling reactions without a metal catalyst. acs.org Furthermore, continuous-flow electrosynthesis has been reported for constructing benzofused sulfur heterocycles, a method that obviates the need for transition-metal catalysts and chemical oxidants. researchgate.net In some cases, reactions can proceed under catalyst-free conditions entirely, relying on the inherent reactivity of the substrates in suitable solvents. nih.gov For example, the reaction between substituted salicylaldehydes and sulfoxonium ylide in CH₂Cl₂ can produce dihydrobenzofurans in high yields without any catalyst. nih.gov

Organocatalytic approaches, while not yet widely reported specifically for the 2,3-dihydro-1,4-benzoxathiin core, have shown immense potential in the asymmetric synthesis of analogous structures like 2-aryl-2,3-dihydro-4-quinolones. clockss.orgrsc.org Chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze intramolecular aza-Michael additions to produce enantioenriched heterocyclic products in excellent yields. clockss.org This demonstrates the potential for organocatalysis to achieve high levels of stereocontrol in the formation of similar six-membered heterocyclic rings.

Influence of Solvent and Temperature on Reaction Outcomes

The choice of solvent and the control of temperature are critical parameters that significantly influence the yield, purity, and even the reaction pathway in the synthesis of 2,3-dihydro-1,4-benzoxathiin derivatives. nih.govresearchgate.netpnas.org A dehydrative cyclization step, for example, was found to be ineffective in toluene, but switching the solvent to acetonitrile (B52724) with phenylphosphonic dichloride as a reagent allowed for the desired product to be crystallized directly from the reaction mixture in a 90% yield. pnas.org

Temperature control is equally crucial, particularly during purification and crystallization steps. In the synthesis of a potent selective estrogen receptor modulator (SERM) featuring the 2,3-dihydro-1,4-benzoxathiin core, precise temperature management during crystallization and filtration was essential for achieving high purity and enantiomeric excess. nih.govpnas.org For instance, after a reaction, a product slurry was cooled slowly from 55°C to room temperature over several hours and then further chilled to 0–5°C before filtration to secure the product in high yield and purity. nih.govpnas.org

Solvent selection can also be the determining factor in chemodivergent reactions, where a single set of reactants can lead to different products under different solvent systems. nih.gov In a base-promoted reaction between ortho-fluorobenzamides and 2-propyn-1-ol, using DMSO as the solvent led to the formation of seven-membered 1,4-benzoxazepin-5(4H)-ones. nih.gov However, changing the solvent to acetonitrile (MeCN) completely shifted the reaction pathway to produce six-membered 1,3-benzoxazin-4(4H)-ones instead. nih.gov This highlights the profound impact of the solvent environment on the selectivity of cyclization reactions.

The table below summarizes the observed effects of solvent and temperature on reaction outcomes in the synthesis of 2,3-dihydro-1,4-benzoxathiin and related heterocycles.

| Reaction Step | Solvent(s) | Temperature | Observed Outcome | Reference |

| Dehydrative Cyclization | Acetonitrile | Not specified | Clean reaction, product crystallizes directly in 90% yield. | pnas.org |

| Dehydrative Cyclization | Toluene | Not specified | Unclean reaction, low efficiency. | pnas.org |

| Product Crystallization | 2-Butanol (2-BuOH) | Cooled from 55°C to 0-5°C | High purity (>99%) and enantiomeric excess (>99% ee) of the final product. | nih.govpnas.org |

| Product Recrystallization | Methanol (B129727) (MeOH) / Acetonitrile | 65°C then cooled to RT | Improved purity (98.6%) and enantiomeric excess (99.7% ee). | nih.gov |

| Cyclization of ortho-fluorobenzamide | Dimethyl sulfoxide (DMSO) | Not specified | Formation of a seven-membered 1,4-benzoxazepin-5(4H)-one. | nih.gov |

| Cyclization of ortho-fluorobenzamide | Acetonitrile (MeCN) | Not specified | Formation of a six-membered 1,3-benzoxazin-4(4H)-one. | nih.gov |

Regiochemical and Stereochemical Control in 2,3-Dihydro-1,4-benzoxathiin Formation

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific position of bond formation (regiochemistry) is a paramount goal in modern organic synthesis.

Diastereoselective and Enantioselective Synthesis

The development of methods to synthesize specific stereoisomers of 2,3-dihydro-1,4-benzoxathiin derivatives is critical, as different isomers can exhibit vastly different biological activities. A landmark achievement in this area is the enantioselective synthesis of a SERM containing the cis-2,3-disubstituted-dihydrobenzoxathiin core. nih.govpnas.org The key to this synthesis was a novel chiral sulfoxide-directed stereospecific reduction. nih.govpnas.org This step established the two crucial stereogenic centers in a single, highly efficient transformation, leading to a product with greater than 99% enantiomeric excess (ee). nih.gov

Another effective strategy involves starting with enantiomerically pure precursors. Chiral syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings have been successfully prepared from enantioenriched 2-mercaptoethanols. researchgate.net This method proceeds through a Michael addition followed by cyclization and aromatization, crucially with no observed loss of the initial enantiopurity. researchgate.net Similarly, homochiral (R)- and (S)-isomers of purine (B94841) derivatives attached to the 2,3-dihydro-1,4-benzoxathiin scaffold have been synthesized, further demonstrating the utility of using chiral building blocks. chim.it

The table below details key findings in the stereoselective synthesis of these compounds.

| Method | Key Reagent/Precursor | Stereochemical Outcome | Achieved Selectivity | Reference |

| Chiral sulfoxide-directed reduction | α,β-unsaturated sulfoxide | Enantioselective reduction to saturated sulfide (B99878) | >99% ee | nih.govpnas.org |

| Cyclization of chiral precursor | Enantioenriched 2-mercaptoethanols | Diastereoselective formation of syn-isomer | No loss of enantiopurity | researchgate.net |

| Mitsunobu reaction with chiral alcohol | (S)- and (R)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol | Complete inversion of stereocenter | Homochiral products | rsc.org |

Regioselectivity in Heterocycle Formation

When the 2,3-dihydro-1,4-benzoxathiin moiety is coupled with other heterocyclic systems, such as purines, the issue of regioselectivity arises. Purine has multiple nitrogen atoms that can be alkylated, with the N7 and N9 positions being common sites for substitution. Controlling which nitrogen atom forms a bond is a significant synthetic challenge.

In the synthesis of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives via a Mitsunobu reaction, a six-membered ring contraction occurs, leading to the formation of the desired benzoxathiin structure. researchgate.net The alkylation of the purine ring in this context was found to be regioselective. Detailed analysis using 2D NMR techniques, specifically the observation of the signal for the C4' carbon at approximately δ=151 ppm, provided unequivocal proof that the substitution occurred at the N9 position, yielding the N9' regioisomer. researchgate.net

Studies on the alkylation of various adenine (B156593) derivatives with a related chiral alcohol also highlighted the factors governing regioselectivity. rsc.org The preference for alkylation at the N9 versus the N3 or N7 positions can often be justified by the electronic effects of the substituents already present on the purine ring. rsc.org By carefully selecting the purine starting material and reaction conditions, it is possible to selectively prepare either the N7 or N9 regioisomers, which is advantageous for creating diverse molecular libraries for biological screening. researchgate.net

Chemical Reactivity and Derivatization of 2,3 Dihydro 1,4 Benzoxathiin 6 Ol

Functional Group Interconversions on the 2,3-Dihydro-1,4-benzoxathiin Scaffold

The inherent functionalities of the 2,3-dihydro-1,4-benzoxathiin scaffold can be interconverted through various synthetic pathways, enabling the exploration of its chemical space.

The sulfur atom in the 1,4-oxathiane (B103149) ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) (4-oxide). The reduction of these 2,3-dihydro-1,4-benzoxathiine (B3001278) 4-oxides is a viable pathway to regenerate the parent scaffold. researchgate.net Furthermore, asymmetric reduction of the benzoxathiin ring system has been explored to create chiral intermediates. nih.gov For instance, the enantioselective reduction of a benzoxathiin ring system using hydride reagents, although initially challenging, was successfully achieved through a chiral sulfoxide-directed stereospecific reduction of an α,β-unsaturated sulfoxide to the saturated sulfide (B99878) in a single step. nih.gov This highlights the potential for creating stereochemically defined derivatives. In some syntheses, reductive cyclization using reagents like iron and acetic acid is employed to form the heterocyclic ring system. nih.gov

The aromatic ring of the 2,3-dihydro-1,4-benzoxathiin scaffold is subject to both nucleophilic and electrophilic substitution reactions. researchgate.net The position of these substitutions is influenced by the existing substituents. The phenolic hydroxyl group at the 6-position is an activating group and directs electrophiles to the ortho and para positions.

Electrophilic substitution has been demonstrated through intramolecular cyclization reactions. For example, the reaction of aryloxymethylthiiranes with N-bromosuccinimide (NBS) in DMSO proceeds via an intramolecular aromatic electrophilic substitution to form the (2,3-dihydrobenzo[b] Current time information in Bangalore, IN.nih.govoxathiin-3-yl)methanol core. researchgate.net

Nucleophilic aromatic substitution (SNA) is also a key reaction, particularly for derivatives bearing electron-withdrawing groups or leaving groups on the aromatic ring. masterorganicchemistry.compressbooks.pub A notable example is the synthesis of polyfluorinated 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.nih.govoxathiines, which involves the sequential nucleophilic substitution of two adjacent fluorine atoms in polyfluoroarenes by 2-mercaptoethanol. researchgate.net This demonstrates the feasibility of introducing nucleophiles onto the benzene (B151609) ring under specific conditions. The reaction of chlorobenzene (B131634) derivatives with strong nucleophiles under harsh conditions to form phenols or anilines illustrates another, albeit more extreme, example of nucleophilic aromatic substitution on related scaffolds. pressbooks.pub

Strategies for Modifying the Phenolic Hydroxyl and Side Chains

Modification of the phenolic hydroxyl group and the introduction of side chains are common strategies to modulate the biological activity of the 2,3-dihydro-1,4-benzoxathiin-6-ol core.

A significant area of research has been the attachment of various heterocyclic moieties to the 2,3-dihydro-1,4-benzoxathiin scaffold, leading to compounds with potential therapeutic applications.

Purines: A number of studies have focused on the synthesis of purine (B94841) derivatives. For instance, a series of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives were synthesized using a standard Mitsunobu protocol. nih.gov This reaction involved a six-membered ring contraction from (R,S)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol via an episulfonium intermediate. nih.gov Both racemic and enantiomeric forms of these purine derivatives have been synthesized and studied. rsc.orgchim.it The Mitsunobu reaction, often assisted by microwave irradiation, has proven to be an effective method for coupling various substituted purines with the benzoxathiin methanol (B129727) side chain. researchgate.netchim.it

Pyrrolidines: The introduction of a pyrrolidine (B122466) ring has been explored in the context of developing selective estrogen receptor modulators (SERMs). nih.govpnas.org A key example is (2S,3R)-(+)-3-(3-hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol, where a 2-pyrrolidin-1-ylethoxy side chain is attached to one of the phenyl groups. nih.govpnas.org The synthesis of pyrrolidine derivatives can be achieved through various methods, including the reaction of amines with 2,3-dihydrofuran (B140613) or via ring contraction of pyridines. acgpubs.orgnih.gov

Piperidines: The piperidine (B6355638) moiety is another common heterocycle incorporated into drug candidates. While direct examples of its attachment to this compound are less specifically detailed in the provided context, general synthetic methods for piperidine derivatives are well-established. These include the N-heterocyclization of primary amines with diols, cyclocondensation of alkyl dihalides with primary amines, and various cyclization reactions of alkenes and alkynes. mdpi.comorganic-chemistry.org These established synthetic routes could be adapted to introduce piperidine-containing side chains onto the benzoxathiin scaffold.

The selective derivatization of the this compound core is a crucial strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify the structural features essential for biological activity.

A notable example involves the synthesis of a series of eleven 2- and 6-substituted (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives to evaluate their potential as anticancer agents against the MCF-7 breast cancer cell line. nih.gov The results of these studies indicated that the anticancer activity of the most active compounds was correlated with their ability to induce apoptosis. nih.gov Another study focused on the in vitro bioactivation of (2S,3R)-(+)-3-(3-hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol, which was found to be genotoxic. nih.gov This research involved studying the formation of reactive metabolites and their potential to interact with DNA, providing crucial SAR insights for developing safer analogues. nih.gov

| Compound Series | Modification Strategy | Biological Activity Investigated | Key Findings |

| (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines | Substitution at positions 2 and 6 of the purine ring | Anticancer activity (MCF-7 cell line) | Activity is correlated with the induction of apoptosis. nih.gov |

| (2S,3R)-(+)-3-(3-hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol | Presence of a pyrrolidin-1-ylethoxy side chain | Genotoxicity | Formation of reactive metabolites via oxidative bioactivation that can form DNA adducts. nih.gov |

| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purines | Isomeric attachment of the purine moiety (C2 vs C3 of the oxathiane ring) | Anticancer activity (MCF-7 cell line) | The 2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine showed significant activity. researchgate.net |

Chiral Derivatization and Enantiomeric Purity Maintenance

Given that many biological targets are chiral, the stereochemistry of this compound derivatives is critical for their activity. Consequently, significant effort has been dedicated to chiral derivatization and ensuring the maintenance of enantiomeric purity during synthesis.

The synthesis of enantiopure 2,3-disubstituted-1,4-benzoxathiins has been achieved from enantioenriched 2-mercaptoethanols with no observed loss of enantiopurity during the cyclization process. researchgate.net The stereospecific synthesis of alkylated purines using the Mitsunobu reaction has also been reported, proceeding via an SN2 mechanism which preserves the stereochemistry of the starting alcohol. rsc.orgrsc.org For example, the reaction of the enantiomers of 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol with substituted adenines led to the corresponding chiral 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives with high enantiomeric excess. rsc.orgrsc.org

An efficient asymmetric synthesis of a selective estrogen receptor modulator with a cis-2,3-disubstituted-dihydrobenzoxathiin core has been developed. nih.gov This method established the two stereogenic centers via a chiral sulfoxide-directed stereospecific reduction, highlighting a sophisticated approach to controlling stereochemistry. nih.gov

Chiral derivatization is also employed as an analytical tool to determine the enantiomeric composition of chiral molecules. nih.govbeilstein-journals.orgnih.gov Chiral derivatizing agents react with the chiral compound to form diastereomers, which can then be separated and quantified using techniques like HPLC or NMR. nih.govnih.gov This is essential for verifying the enantiomeric purity of the final products.

| Method | Application | Key Feature |

| Asymmetric Synthesis from Enantioenriched Precursors | Synthesis of chiral syn-2,3-disubstituted-1,4-benzoxathiins | No loss of enantiopurity observed. researchgate.net |

| Mitsunobu Reaction | Stereospecific synthesis of chiral alkylated purines | Proceeds via an SN2 mechanism, preserving stereochemistry. rsc.orgrsc.org |

| Chiral Sulfoxide-Directed Reduction | Asymmetric synthesis of a cis-2,3-disubstituted-dihydrobenzoxathiin core | Establishes two stereogenic centers stereospecifically. nih.gov |

| Chiral Derivatizing Agents | Analytical determination of enantiomeric excess | Forms diastereomers for separation and quantification by HPLC or NMR. nih.govbeilstein-journals.orgnih.gov |

Mechanistic Investigations of 2,3 Dihydro 1,4 Benzoxathiin 6 Ol Transformations

Elucidation of Organic Reaction Mechanisms Involving the 2,3-Dihydro-1,4-benzoxathiin System

The synthesis and rearrangement of the 2,3-dihydro-1,4-benzoxathiin ring involve complex organic reaction mechanisms. Key pathways include pericyclic reactions, radical processes, and the formation of reactive intermediates that dictate the final product structure.

The formation of the 2,3-dihydro-1,4-benzoxathiin ring system can proceed through several mechanistic routes. One notable pathway involves the intramolecular dehydrogenative C-S coupling, which can be achieved via electrolysis in a flow cell. This method avoids the need for transition-metal catalysts and chemical oxidizing agents. researchgate.net Mechanistic studies suggest that both thiiranium and thiyl radical pathways are plausible in these C-S coupling reactions. researchgate.net The thiiranium ion, also known as an episulfonium ion, is a three-membered ring containing a positively charged sulfur atom and is a key intermediate in various synthetic transformations leading to sulfur-containing heterocycles. researchgate.netthieme-connect.de

For instance, the reaction of aryloxymethylthiiranes with N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation yields (2,3-dihydrobenzo[b] nih.govchim.itoxathiin-3-yl)methanols. colab.ws This transformation proceeds through a proposed mechanism involving aromatic electrophilic substitution, nucleophilic ring-opening by DMSO, and subsequent displacement by water. colab.ws

Furthermore, episulfonium intermediates are implicated in ring-contraction and expansion reactions. thieme-connect.dechim.itresearchgate.net A standard Mitsunobu protocol applied to (R,S)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol leads to a six-membered 2,3-dihydro-1,4-benzoxathiin ring through an episulfonium intermediate. researchgate.net Similarly, the formation of 1,4-oxathiins from 1,3-oxathiolanes is proposed to occur via an episulfonium ion intermediate formed by neighboring-group participation. thieme-connect.de The involvement of such intermediates highlights the intricate electronic interplay within the reacting molecules, where the sulfur atom's nucleophilicity plays a crucial role. chim.it

The synthesis of substituted 2,3-dihydro-1,4-benzoxathiin derivatives often involves the formation of specific intermediates that guide the regioselectivity of the reaction. For example, the treatment of 1,2-mercaptophenol with an organic base and a 2-bromo acrylate (B77674) can lead to either O- or S-alkylation, depending on the solvent and substrate. This regioselectivity is controlled by the differential solvation of the resulting O- and S-anions. researchgate.net

Rearrangements are also a common feature in the chemistry of this heterocyclic system. In certain Mitsunobu reactions, a formal 1,4-sulfur migration has been observed, proceeding through two consecutive cyclic intermediates: an oxyranium and an episulfonium ring. researchgate.netresearchgate.net This type of rearrangement underscores the potential for skeletal reorganization in the synthesis of complex benzoxathiin derivatives. The stability of the intermediates, such as the episulfonium ion, is a critical factor determining the reaction pathway. chim.it

The table below summarizes key intermediates and their roles in the formation and rearrangement of the 2,3-dihydro-1,4-benzoxathiin system.

| Intermediate | Reaction Type | Role |

| Thiiranium (Episulfonium) Ion | Ring formation, Ring contraction/expansion, Rearrangement | Acts as a key electrophilic intermediate, susceptible to nucleophilic attack, facilitating skeletal reorganization. thieme-connect.dechim.itresearchgate.net |

| Thiyl Radical | C-S bond formation | Participates in radical-mediated cyclization reactions to form the benzoxathiin ring. researchgate.net |

| Oxyranium Ion | Rearrangement | Precedes the formation of the episulfonium ion in certain 1,4-sulfur migration reactions. researchgate.netresearchgate.net |

| O- and S-anions | Ring formation | Their differential solvation controls the regioselectivity of alkylation in the synthesis of the benzoxathiin ring. researchgate.net |

In Vitro Bioactivation Mechanisms of 2,3-Dihydro-1,4-benzoxathiin-6-ol Derivatives

Derivatives of this compound, particularly those developed as selective estrogen receptor modulators (SERMs), can undergo metabolic activation in the body. nih.gov This bioactivation, primarily mediated by cytochrome P450 enzymes, can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. nih.govnih.gov

The oxidative metabolism of this compound derivatives is a critical aspect of their biotransformation. Studies have shown that cytochrome P450 enzymes, particularly CYP3A4, play a primary role in this process. nih.gov The involvement of CYP3A4 has been confirmed through the use of inhibitory antibodies and chemical inhibitors in human liver microsome studies. nih.govresearchgate.net

The metabolism is NADPH-dependent, indicating a classic P450-catalyzed oxidation reaction. nih.govnih.gov For example, the in vitro covalent binding of a tritium-labeled dihydrobenzoxathiin (B1259482) SERM to human liver microsomal proteins was found to be both time- and NADPH-dependent, signifying enzymatic bioactivation. nih.gov

The cytochrome P450-mediated metabolism of this compound derivatives can generate several types of reactive intermediates. nih.govnih.gov At least three distinct bioactivation pathways have been identified for certain SERM compounds containing this scaffold. nih.gov

One major pathway involves the oxidative cleavage of the dihydrobenzoxathiin moiety, resulting in the formation of a hydroquinone/para-benzoquinone redox couple. nih.gov This redox couple is a known reactive species that can participate in further reactions. utwente.nliarc.frharvard.edu

A second pathway is the hydroxylation of the benzoxathiin ring at positions 5 or 7. This leads to the formation of an ortho-quinone intermediate, another highly reactive electrophile. nih.govnih.gov

A third pathway can occur if the molecule contains other susceptible functional groups. For instance, a piperidine (B6355638) ring substituent can be metabolized to a reactive iminium ion. nih.gov The formation of this iminium ion was confirmed by trapping it as a bis-cyano adduct in the presence of sodium cyanide. nih.gov

Furthermore, the formation of a reactive epoxide intermediate has also been proposed as a possible bioactivation mechanism. nih.govacs.org The generation of these various reactive species highlights the complex metabolic profile of these compounds.

The following table details the reactive intermediates formed from this compound derivatives and the metabolic pathways leading to them.

| Reactive Intermediate | Metabolic Pathway | Mediating Enzyme |

| Hydroquinone/para-benzoquinone redox couple | Oxidative cleavage of the dihydrobenzoxathiin ring | Cytochrome P450 (e.g., CYP3A4) nih.gov |

| ortho-Quinone | Hydroxylation at position 5 or 7 of the benzoxathiin ring | Cytochrome P450 nih.govnih.gov |

| Iminium ion | Oxidation of a piperidine substituent | Cytochrome P450 (e.g., CYP3A4) nih.gov |

| Epoxide | Oxidation of the aromatic ring | Cytochrome P450 nih.govacs.org |

The reactive intermediates generated during the metabolism of this compound derivatives have the potential to bind covalently to DNA, forming DNA adducts. nih.govacs.org This process is considered a key step in the initiation of chemical carcinogenesis. nih.govwikipedia.org

In vitro studies with liver microsomes from humans, monkeys, and mice have demonstrated the formation of adenine (B156593) adducts in the presence of a this compound derivative. nih.govacs.org The formation of these adducts was NADPH-dependent, further implicating cytochrome P450-mediated bioactivation. nih.govacs.org

The mechanism for the formation of the major adenine adduct involves the reactive ring-opened para-quinone intermediate. nih.govacs.org Other adenine adducts are thought to be formed from the reaction of DNA with the reactive epoxide or ortho-quinone intermediates. nih.govacs.org The formation of DNA adducts can lead to mutations if they are not repaired before DNA replication. nih.gov For instance, incubations of a genotoxic this compound derivative with human hepatocytes resulted in dose-dependent DNA damage, as measured by the Comet assay. nih.govacs.org This suggests that the reactive metabolites formed can indeed interact with DNA within a cellular context, potentially leading to genotoxic effects. nih.gov

Mechanistic Insights into Biological Activities in Cell-Free and Cellular Systems

The biological activities of 2,3-dihydro-1,4-benzoxathiin derivatives have been a subject of significant research, particularly concerning their potential as therapeutic agents. Mechanistic studies in both cell-free and cellular environments have begun to unravel how these compounds exert their effects at a molecular level. The investigations have primarily focused on their ability to inhibit crucial enzymes and modulate key cellular signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition Mechanisms (e.g., kinases, oxidoreductases, gyrase)

While direct inhibitory studies on this compound against kinases, oxidoreductases, and gyrases are not extensively documented in current literature, research on structurally related heterocyclic compounds provides valuable insights into potential mechanisms.

Derivatives of the closely related 2,3-dihydro-1,4-benzoxazine scaffold have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3K). nih.gov Specifically, a series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides demonstrated potent and selective inhibition of PI3Kβ and PI3Kδ isoforms. nih.gov One lead compound from this series, compound 16 , was identified as a preclinical candidate for treating PTEN-deficient tumours, exhibiting an IC₅₀ of 0.012 μM against PI3Kβ in PTEN-null MDA-MB-468 cells. nih.gov This highlights the potential of the broader benzoxazine (B1645224) and related benzoxathiine families to interact with the ATP-binding site of kinases, a common mechanism for kinase inhibitors.

In the context of gyrase inhibition, which is a mechanism characteristic of quinolone antibiotics, studies on other heterocyclic systems suggest possibilities. pioneerpublisher.comnih.gov For instance, certain triazole derivatives incorporating a 1,4-benzothiazin-3-one moiety have been evaluated for antibacterial potency, a property often linked to DNA gyrase inhibition. nih.gov Fluoroquinolones, a major class of gyrase inhibitors, function by trapping the DNA-gyrase complex, leading to double-strand DNA breaks. pioneerpublisher.comnih.gov

Furthermore, analogs such as 2,3-dihydro-1,4-benzodioxin derivatives have been shown to inhibit enzymes like cholinesterase and lipoxygenase, the latter being a type of oxidoreductase. This suggests that the 2,3-dihydro-1,4-benzoxathiin core could potentially be modified to target a range of enzymes.

Table 1: Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Target Enzyme | Example Compound | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 2,3-Dihydro-1,4-benzoxazine derivative | PI3Kβ | Compound 16 (AstraZeneca) | 0.012 µM | nih.gov |

| 2,3-Dihydro-1,4-benzodioxin derivative | Cholinesterase, Lipoxygenase | Not specified | Not specified | |

| Triazole with 1,4-benzothiazin-3-one moiety | Potential DNA Gyrase Target | Compound 9a | Moderate antibacterial potency | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate potential enzyme inhibitory activities.

Cellular Pathway Modulation (e.g., apoptosis induction, cell cycle perturbation, eIF2α phosphorylation)

Significant research has demonstrated that purine (B94841) derivatives attached to the 2,3-dihydro-1,4-benzoxathiin scaffold possess notable anticancer properties by modulating critical cellular pathways. researchgate.netchim.it These compounds have been shown to induce apoptosis, perturb the cell cycle, and trigger stress-response pathways in cancer cells. researchgate.netresearchgate.net

Studies on a series of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives against the MCF-7 human breast cancer cell line revealed potent antiproliferative activity. researchgate.net The anticancer effect of the most active compounds was found to be linked to their ability to induce apoptosis. researchgate.net For example, treatment of MCF-7 cells with (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine resulted in a significant increase in apoptotic cells (70.08 ± 0.33%) compared to controls. researchgate.net

Further investigation into the mechanism showed that this induction of apoptosis is associated with a perturbation of the cell cycle. The most active purine derivatives were found to cause an arrest in the G2/M phase of the cell cycle. researchgate.net This cell cycle blockade prevents cancer cells from proceeding through mitosis, ultimately leading to programmed cell death.

A key molecular event linked to these cellular outcomes is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). researchgate.netresearchgate.net The induction of G2/M cell cycle arrest and apoptosis by the most active 2,3-dihydro-1,4-benzoxathiin-purine conjugates was associated with an increased phosphorylation of eIF2α in human breast cancer cells. researchgate.netresearchgate.net Phosphorylation of eIF2α is a central part of the integrated stress response, which can, under conditions of severe or prolonged stress, switch from a pro-survival to a pro-apoptotic signal. aging-us.comnih.govnih.gov

Table 2: Cellular Effects of 2,3-Dihydro-1,4-benzoxathiin-Purine Derivatives in MCF-7 Cells

| Compound | Antiproliferative Activity (IC₅₀) | Apoptosis Induction (% of cells) | Cell Cycle Phase Arrest | eIF2α Phosphorylation | Reference |

|---|---|---|---|---|---|

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | 2.75 ± 0.02 µM | 70.08 ± 0.33% | G2/M | Increased | researchgate.net |

| (RS)-6-chloro-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine | 6.18 ± 1.70 µM | Data indicates correlation with apoptosis | G2/M | Associated with activity | researchgate.net |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine | 8.97 ± 0.83 µM | Data indicates correlation with apoptosis | G2/M | Associated with activity | researchgate.net |

This interactive table summarizes the biological effects of specific 2,3-dihydro-1,4-benzoxathiin derivatives on cancer cells.

Computational and Theoretical Studies of 2,3 Dihydro 1,4 Benzoxathiin 6 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties that govern the behavior of 2,3-Dihydro-1,4-benzoxathiin-6-ol.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been successfully applied to study derivatives of similar heterocyclic systems, like 3,4-dihydro-2H-benzo[b] researchgate.netsmolecule.comoxazin-6-ol, providing valuable information on molecular geometry and electronic properties. smolecule.com DFT calculations, often employing functionals like B3LYP, help in optimizing the molecular geometry and understanding the electronic distribution within the molecule. smolecule.com For instance, in related benzoxazine (B1645224) structures, DFT studies have revealed a half-chair conformation for the oxazine (B8389632) ring and the planarity of the fused benzene (B151609) ring. smolecule.com While specific DFT studies focused solely on this compound are not extensively detailed in the provided results, the application of DFT to analogous compounds underscores its importance in predicting structural parameters and conformational preferences. smolecule.com The theory's ability to provide accurate descriptions of chemical bonds and molecular properties makes it a crucial tool in the computational analysis of such compounds. aps.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and localization of these orbitals are critical in predicting how a molecule will interact with other molecules. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org

In the context of this compound derivatives, FMO analysis can predict their reactivity and potential as, for example, anticancer agents. researchgate.net The energy gap between the HOMO and LUMO is a key parameter; a smaller gap generally implies higher reactivity. stuba.sk The spatial distribution of the HOMO and LUMO indicates the likely sites of electrophilic and nucleophilic attack, respectively. researchgate.net For related heterocyclic systems, FMO analysis has been used to understand charge transfer within the molecule. researchgate.net

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.org These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of 2,3-Dihydro-1,4-benzoxathiin, docking studies have been used to investigate their interactions with biological targets. researchgate.net For instance, a derivative, (2S,3R)-2-(4-{2-[(3R,4R)-3,4-dimethylpyrrolidin-1-yl]ethoxy}phenyl)-3-(4-hydroxyphenyl)-2,3-dihydro-1,4-benzoxathiin-6-ol, has been studied in the context of its binding to the estrogen receptor. nih.gov The binding affinity, often expressed as a binding energy, is calculated to estimate the strength of the interaction between the ligand and the target. ijper.org

Conformational Analysis and Stereochemical Impact

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its biological activity. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt due to the rotation of single bonds. ebi.ac.uk The specific stereoisomers (enantiomers and diastereomers) of a compound can exhibit significantly different biological activities.

For instance, studies on purine (B94841) derivatives of 2,3-dihydro-1,4-benzoxathiin have shown that the stereochemistry at the chiral centers has a significant impact on their anticancer activity. researchgate.net The synthesis of homochiral compounds and the evaluation of their biological activity against cancer cell lines have demonstrated the importance of stereochemistry. researchgate.net The absolute configuration of substituted 1,4-benzoxathiane derivatives has been determined using techniques like NMR spectroscopy of diastereomeric amides, highlighting the chemical importance of understanding their 3D structure. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity.

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and observing the effect on its biological activity. This qualitative approach helps in identifying the key chemical features (pharmacophores) responsible for the desired biological effect. For derivatives of 2,3-dihydro-1,4-benzoxathiin, SAR studies have been conducted to explore their potential as anticancer agents. researchgate.netchim.it For example, the substitution pattern on the purine ring of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives was found to significantly influence their antiproliferative activity against the MCF-7 human breast cancer cell line. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate the chemical structure with biological activity. rivm.nl These models use molecular descriptors (physicochemical properties, electronic properties, etc.) to predict the activity of new, untested compounds. researchgate.net While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are widely applied in the development of new therapeutic agents based on similar heterocyclic scaffolds. researchgate.netopen.ac.uk The development of a robust QSAR model requires a well-defined endpoint, an unambiguous algorithm, and validation to ensure its predictive power. rivm.nl

In Silico Prediction of Biological Activity

The biological activities of this compound derivatives have been investigated using various computational methods, primarily focusing on their potential as selective estrogen receptor modulators (SERMs). These studies employ techniques such as molecular docking and quantitative structure-activity relationship (QSAR) to predict the binding affinity and activity of these compounds.

Molecular docking simulations have been utilized to predict the binding modes of this compound derivatives within the ligand-binding domain (LBD) of the estrogen receptor α (ERα). nih.govnih.gov For instance, a competitive docking approach has been used to differentiate between agonistic and antagonistic behavior of ligands. nih.gov In these studies, the 3D structures of the ERα LBD in complex with known agonists and antagonists serve as templates for docking novel compounds. The docking scores and predicted binding interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues in the binding pocket, help in forecasting the biological activity of the designed molecules. nih.govnih.gov

One study highlighted the use of a rigid-protein, flexible-ligand docking methodology to assess the interaction of derivatives like (2S,3R)-2-[4-[2-[(3R,4R)-3,4-dimethylpyrrolidin-1-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-2,3-dihydro-1,4-benzoxathiin-6-ol with their target. researchgate.net Furthermore, computational approaches have been employed to understand the potential for off-target binding, which can lead to adverse effects. For example, in silico methods have been used to investigate the binding of SERMs, including derivatives of this compound, to unintended targets like the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), providing insights into potential mechanisms of toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have also been developed to correlate the structural features of this compound derivatives with their biological activities. acs.orgusp.br These models use statistical methods to establish a mathematical relationship between the chemical structure and biological effect. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to series of estrogen receptor modulators that include the 2,3-dihydro-1,4-benzoxathiin scaffold. usp.br These models can predict the activity of untested compounds and guide the design of new analogs with enhanced potency.

The table below lists Protein Data Bank (PDB) entries for the estrogen receptor α (ERα) in complex with derivatives of this compound, which are fundamental for these computational studies.

| PDB ID | Ligand Name | Resolution (Å) |

| 1XP6 | (2S,3R)-2-(4-{2-[(3S,4S)-3,4-Dimethylpyrrolidin-1-yl]ethoxy}phenyl)-3-(4-hydroxyphenyl)-2,3-dihydro-1,4-benzoxathiin-6-ol | 1.70 |

| 1XPC | (2S,3R)-3-(4-hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-ol | 1.80 |

Rational Design of this compound Analogs

The insights gained from in silico predictions of biological activity serve as a foundation for the rational design of novel analogs of this compound. By understanding the structure-activity relationships (SAR), medicinal chemists can strategically modify the parent scaffold to improve desired properties such as binding affinity, selectivity, and pharmacokinetic profiles, while minimizing potential off-target effects.

Molecular docking studies play a crucial role in this process by visualizing the binding orientation of the ligands within the receptor's active site. nih.govnih.gov This allows researchers to identify key pharmacophoric features and regions of the molecule that can be modified to enhance interactions with the target protein. For example, the identification of specific hydrogen bond donors and acceptors, as well as hydrophobic pockets within the ERα LBD, has guided the design of substituted this compound derivatives with improved affinity and selectivity. mdpi.com

The development of QSAR models further aids in the rational design process by providing a quantitative framework to predict the activity of hypothetical analogs before their synthesis. acs.orgusp.br This allows for the prioritization of candidate molecules that are most likely to exhibit the desired biological activity, thereby saving time and resources in the drug discovery pipeline. The ultimate goal of these rational design strategies is to develop novel compounds with optimized therapeutic potential.

Analytical and Spectroscopic Characterization Techniques for 2,3 Dihydro 1,4 Benzoxathiin 6 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and structure of 2,3-Dihydro-1,4-benzoxathiin-6-ol. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to provide a comprehensive characterization of the molecule. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to analyze this compound and its derivatives. clockss.org

¹H-NMR: In derivatives of this compound, the proton signals of the dihydrobenzoxathiin (B1259482) core are characteristic. For instance, in a related methylated compound, 2,3-dihydro-6-methyl-1,4-oxathiin, the protons of the methylene (B1212753) groups (H-2 and H-3) appear as triplets. The aromatic protons typically resonate in the downfield region of the spectrum. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the aromatic ring and the stereochemistry of the heterocyclic ring. clockss.org

Below is a table summarizing representative NMR data for a derivative of the target compound.

| ¹H-NMR Data (CDCl₃) | ¹³C-NMR Data (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Aromatic Protons: 6.70-6.83 | Aromatic Carbons: 117.12, 118.01, 126.23, 127.50, 130.84, 149.45 |

| -OCH₂- (H-2): 4.35 (t) | -OCH₂- (C-2): 65.18 |

| -SCH₂- (H-3): 3.09 (t) | -SCH₂- (C-3): 25.66 |

| -CH₃: 2.21 (s) | -CH₃: 20.37 |

| Table 1: Representative ¹H and ¹³C NMR data for 2,3-Dihydro-6-methyl-1,4-benzoxathiin. clockss.org |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the molecular formula. pnas.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For example, the mass spectrum of 2,3-dihydro-6-methyl-1,4-oxathiin shows a molecular ion peak (M+) at m/z 166, corresponding to its molecular weight. clockss.org In more complex derivatives, HRMS has been used to confirm the elemental composition of the synthesized compounds. pnas.org

| Mass Spectrometry Data | |

| Technique | Observation |

| MS (20 eV) | Molecular Ion (M+): m/z 166 (for 2,3-dihydro-6-methyl-1,4-oxathiin) clockss.org |

| HRMS | Confirms elemental composition of various derivatives. pnas.orgpnas.org |

| Table 2: Mass Spectrometry data for a derivative of this compound. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the C-O-C ether linkage, the C-S-C thioether linkage, and the aromatic C-H and C=C bonds. The IR spectrum of 2,3-dihydro-6-methyl-1,4-oxathiin, for example, displays characteristic peaks at 2924 cm⁻¹ (C-H stretch), 1496 cm⁻¹ (aromatic C=C stretch), and 1228 and 1054 cm⁻¹ (C-O stretch). clockss.org

| Infrared (IR) Spectroscopy Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aliphatic) | ~2924 clockss.org |

| C=C (aromatic) | ~1496 clockss.org |

| C-O (ether) | ~1228, 1054 clockss.org |

| C-S (thioether) | Characteristic absorptions are typically weak and in the fingerprint region. |

| O-H (hydroxyl) | A broad absorption band in the region of 3200-3600 cm⁻¹. |

| Table 3: Expected and observed characteristic IR absorption bands for 2,3-Dihydro-1,4-benzoxathiin derivatives. |

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules like derivatives of this compound, determining the enantiomeric excess (ee) is crucial, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method for this purpose. pnas.orgrsc.org This technique allows for the separation of enantiomers, and the relative peak areas in the chromatogram are used to calculate the enantiomeric excess. For instance, the enantiomeric excess of various chiral 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives has been successfully determined using chiral HPLC. rsc.org The choice of the chiral column and the mobile phase is critical for achieving good separation.

| HPLC for Enantiomeric Excess | |

| Technique | Application |

| Chiral HPLC | Determination of enantiomeric excess (ee) of chiral derivatives. pnas.orgrsc.org |

| Table 4: Application of HPLC in the analysis of 2,3-Dihydro-1,4-benzoxathiin derivatives. |

Advanced Characterization for Mechanistic Probes

In addition to standard characterization techniques, advanced methods can be employed to investigate the reactivity and mechanistic pathways involving this compound. For example, in studies on the bioactivation of related selective estrogen receptor modulators (SERMs), analytical techniques like mass spectrometry and NMR are used in conjunction with stable isotope-labeled compounds to understand the formation of reactive metabolites. researchgate.net These studies can reveal how the molecule is metabolized and identify potential reactive intermediates, which is crucial for understanding its biological activity and potential toxicity. researchgate.netacs.org

X-ray Crystallography for Solid-State Structure

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound could not be located. While crystal structures for various derivatives of the 2,3-dihydro-1,4-benzoxathiin core have been reported, for instance, in the context of developing new therapeutic agents, the data for the parent 6-hydroxy compound does not appear to be publicly available at this time. chim.it

Should such data become available, a standard crystallographic data table would be presented as follows:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

| Note: The data in this table is hypothetical and serves as an example of how crystallographic information for this compound would be displayed. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize chemical species that have unpaired electrons, such as free radicals. The oxidation of the hydroxyl group on the this compound molecule could lead to the formation of a phenoxyl radical. EPR spectroscopy would be the definitive method to study this radical species.

An EPR spectrum provides information about the electronic environment of the unpaired electron. The g-factor would indicate the nature of the radical, while the hyperfine splitting pattern would arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). Analysis of this hyperfine structure can reveal the distribution of the unpaired electron's spin density across the molecule, providing insights into its electronic structure and reactivity.

A comprehensive search of the scientific literature did not yield any specific EPR studies conducted on the radical species of this compound. While EPR has been extensively used to study radicals of similar phenolic and heterocyclic compounds, no dedicated research on the target molecule's radical was found. researchgate.net

If EPR studies were to be conducted, the key spectral parameters for the 2,3-Dihydro-1,4-benzoxathiin-6-oxyl radical would be presented in a table similar to the one below:

| Parameter | Value |

| g-factor | e.g., ~2.004 |

| Hyperfine Coupling Constants (a) | |

| a(Hₓ) (Gauss) | Value |

| a(Hᵧ) (Gauss) | Value |

| Linewidth (Gauss) | Value |

| Note: The data in this table is hypothetical and illustrates the expected parameters from an EPR study of the radical species of this compound. |

Emerging Research Directions and Potential Applications Non Clinical

Exploration in Materials Science and Functional Molecule Design

The unique structural features of the 2,3-dihydro-1,4-benzoxathiin scaffold have prompted interest in its potential applications in materials science and the design of functional molecules. Research in this area is focused on synthesizing and characterizing novel derivatives with specific electronic and photophysical properties. The fusion of the oxathiin and benzene (B151609) rings creates a system with potential for modification to tune its characteristics for various material applications. While specific studies on 2,3-Dihydro-1,4-benzoxathiin-6-ol in materials science are not extensively documented, the broader class of benzoxathiine derivatives is being explored. For instance, the synthesis of polyfluorinated 2,3-dihydrobenzo[b] acs.orgresearchgate.netoxathiines highlights the efforts to create new materials by modifying the core structure. researchgate.net The development of efficient synthetic methods for such compounds is a critical step towards their application in creating functional materials. researchgate.net

Development of Novel Research Probes and Chemical Biology Tools

Chemical probes are essential small molecules for dissecting complex biological processes. The 2,3-dihydro-1,4-benzoxathiin framework presents a versatile scaffold for the design of such tools. While direct application of this compound as a research probe is not yet widely reported, its derivatives have been investigated for their potential to interact with biological targets. For a molecule to serve as a useful chemical probe, it must possess specific characteristics, including well-defined potency, selectivity, and cell permeability, which allow for confident interrogation of biological systems. The development of derivatives from this scaffold could lead to novel probes for studying specific enzymes or cellular pathways.

Innovative Methodologies for In Vitro Bioactivity Screening

The evaluation of the biological activity of this compound and its analogues relies on a variety of innovative in vitro screening methodologies. These assays are crucial for understanding the mechanisms of action and potential applications of these compounds.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental in determining the cytotoxic and mechanistic properties of novel compounds.

Cytotoxicity Studies in Cancer Cell Lines: Derivatives of 2,3-dihydro-1,4-benzoxathiin have been evaluated for their anticancer potential. For example, a series of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives demonstrated cytotoxic activity against the human breast cancer cell line MCF-7. researchgate.net The most active of these compounds exhibited IC50 values of 6.18 ± 1.70 µM and 8.97 ± 0.83 µM, and their anticancer effect was linked to the induction of apoptosis. researchgate.net Similarly, substituted 9-(2,3-dihydro-1,4-benzo[b] acs.orgresearchgate.netoxathiin-2-ylmethyl)-9H-purines have also shown antiproliferative activities and induced high levels of apoptosis in MCF-7 cells. ed.ac.uk While studies on HeLa cells are less specific to the parent compound, the general approach of using various cancer cell lines like MCF-7, HeLa, and CHO is a standard practice for evaluating the cytotoxic potential of new chemical entities. acs.orgnih.govrsc.orgjapsonline.comrrpharmacology.ru A specific derivative, (2S,3R)-(+)-3-(3-Hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol, was found to be genotoxic in Chinese hamster ovary (CHO) cells. acs.orgnih.gov

| Compound Derivative | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives | MCF-7 | Cytotoxic, Apoptosis induction | 6.18 ± 1.70 µM and 8.97 ± 0.83 µM | researchgate.net |

| Substituted 9-(2,3-dihydro-1,4-benzo[b] acs.orgresearchgate.netoxathiin-2-ylmethyl)-9H-purines | MCF-7 | Antiproliferative, Apoptosis induction | Not specified | ed.ac.uk |

| (2S,3R)-(+)-3-(3-Hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol | CHO | Genotoxic | Not specified | acs.orgnih.gov |

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying the specific molecular targets of a compound. Fluorometric and other assays are commonly used to screen for inhibitory activity against a wide range of enzymes.

α-Glucosidase and Acetylcholinesterase Inhibition: While there is no direct evidence of this compound inhibiting kinases or oxidoreductases, related structures have been tested for other enzyme inhibitory activities. For instance, derivatives of the structurally similar 2,3-dihydrobenzo- acs.orgresearchgate.net-dioxine have been evaluated for their inhibitory potential against α-glucosidase and urease. jcsp.org.pk The search for potent and selective inhibitors of enzymes like α-glucosidase and acetylcholinesterase is an active area of research for various heterocyclic compounds. nih.govnih.govresearchgate.netmdpi.com

In Vitro Genotoxicity Assessment

Assessing the potential for a compound to cause genetic damage is a crucial part of non-clinical safety evaluation.

DNA Trapping Assays and Comet Assays: A derivative of this compound, namely (2S,3R)-(+)-3-(3-Hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol, has been the subject of in vitro genotoxicity studies. acs.orgnih.gov To understand the mechanisms behind its observed genotoxicity in CHO cells, in vitro DNA trapping assays were employed. acs.orgnih.gov These assays, conducted with liver microsomes, revealed that reactive metabolites of the compound could form adducts with adenine (B156593), a building block of DNA. acs.orgnih.gov The formation of these adducts was dependent on NADPH, indicating the involvement of cytochrome P450 enzymes in the bioactivation process. nih.gov Furthermore, incubations of this derivative with human hepatocytes resulted in dose-dependent DNA damage as measured by the Comet assay. acs.orgnih.gov The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. nih.gov These findings suggest that reactive metabolites formed through bioactivation have the potential to interact with DNA, which could be a cause of the observed genotoxicity. acs.orgnih.gov

| Compound Derivative | Assay | Cell/System | Finding | Reference |

|---|---|---|---|---|

| (2S,3R)-(+)-3-(3-Hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol | Genotoxicity | Chinese hamster ovary (CHO) cells | Genotoxic | acs.orgnih.gov |

| DNA Trapping Assay | Liver microsomes (human, monkey, mouse) with adenine | Formation of five adenine adducts, suggesting reactive metabolite formation. | acs.orgnih.gov | |

| Comet Assay | Human hepatocytes | Dose-dependent DNA damage. | acs.orgnih.gov |

Q & A

Q. What experimental designs mitigate solvent interference in spectroscopic analysis?

- Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal overlap. For MS, employ electrospray ionization (ESI) in negative ion mode to enhance detection of deprotonated species. Cross-validate with IR spectroscopy to identify solvent residues .

Methodological Notes

- Data Contradiction Analysis : Use iterative hypothesis testing (e.g., varying pH or temperature) to reconcile conflicting results in solubility or bioactivity .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in synthesis to reduce environmental toxicity while maintaining reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.